(2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2,4-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound that features a combination of fluorinated aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor. This reaction is often catalyzed by nickel and proceeds under mild conditions to form the desired imidazole structure .
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Attachment of the Piperazine Moiety: : The piperazine ring is introduced through a nucleophilic substitution reaction. This step involves reacting the imidazole derivative with a piperazine compound under basic conditions to form the piperazine-imidazole intermediate .
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Introduction of the Difluorophenyl Group: : The final step involves the coupling of the difluorophenyl group to the piperazine-imidazole intermediate. This is typically achieved through a condensation reaction using a difluorobenzoyl chloride derivative and the piperazine-imidazole intermediate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, (2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is studied for its potential to treat various diseases. Its interactions with specific receptors and enzymes are of particular interest in the development of drugs for neurological and psychiatric disorders.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that are critical in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- (2,4-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl)methanone hydrochloride
Uniqueness
The uniqueness of (2,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride lies in its specific combination of fluorinated aromatic rings and heterocyclic structures. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, which are not observed in similar compounds.
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O.ClH/c1-2-20-6-5-19-16(20)22-9-7-21(8-10-22)15(23)13-4-3-12(17)11-14(13)18;/h3-6,11H,2,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGOJLYVYWOLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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